2-(m-Nitrophenyl)adenosine 2-(m-Nitrophenyl)adenosine
Brand Name: Vulcanchem
CAS No.: 109875-47-0
VCID: VC20754309
InChI: InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula: C16H16N6O6
Molecular Weight: 388.33 g/mol

2-(m-Nitrophenyl)adenosine

CAS No.: 109875-47-0

Cat. No.: VC20754309

Molecular Formula: C16H16N6O6

Molecular Weight: 388.33 g/mol

* For research use only. Not for human or veterinary use.

2-(m-Nitrophenyl)adenosine - 109875-47-0

Specification

CAS No. 109875-47-0
Molecular Formula C16H16N6O6
Molecular Weight 388.33 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1
Standard InChI Key ACAOMVAOUMITTJ-UBEDBUPSSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator